Methyl 6-aminoquinazoline-4-carboxylate
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Overview
Description
Methyl 6-aminoquinazoline-4-carboxylate is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminoquinazoline-4-carboxylate typically involves the reaction of 2-aminobenzoic acid derivatives with appropriate reagents. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which then undergo cyclization to yield quinazoline derivatives .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve transition metal-catalyzed reactions. These methods are favored due to their efficiency and ability to produce high yields. Transition metal catalysts such as palladium and copper are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoquinazoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinazoline-4-carboxylic acid, while reduction can produce quinazoline-4-carboxylate derivatives .
Scientific Research Applications
Methyl 6-aminoquinazoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is studied for its potential anti-cancer and anti-microbial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-aminoquinazoline-4-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of methyl 6-aminoquinazoline-4-carboxylate, known for its wide range of biological activities.
Quinazolinone: A related compound with similar biological properties, often used in medicinal chemistry.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and amino groups contribute to its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
methyl 6-aminoquinazoline-4-carboxylate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)9-7-4-6(11)2-3-8(7)12-5-13-9/h2-5H,11H2,1H3 |
InChI Key |
HXSOAYNODSZKAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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